4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide typically involves a two-step process: quaternization followed by a cycloaddition reaction . The quaternization step involves the reaction of benzo[F]quinoline with a halogenated derivative, such as 2-phenylethyl bromide, in the presence of a suitable solvent like acetone . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce reduced benzoquinoline compounds .
Scientific Research Applications
4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ATP synthase and topoisomerase II, leading to the inhibition of these enzymes’ activities . This interaction disrupts essential cellular processes, resulting in the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide can be compared with other similar compounds, such as:
- 4-(2-Oxo-2-(2-thienyl)ethyl)benzo[F]quinolin-4-ium bromide
- 4-(2-(4-methylphenyl)-2-oxoethyl)benzo[F]quinolin-4-ium bromide
- 4-(2-(2-naphthyl)-2-oxoethyl)benzo[F]quinolin-4-ium bromide
- 4-(2-(3-bromophenyl)-2-oxoethyl)benzo[F]quinolin-4-ium bromide
These compounds share a similar benzoquinoline core structure but differ in their substituents, which can significantly impact their chemical and biological properties .
Properties
CAS No. |
65843-04-1 |
---|---|
Molecular Formula |
C21H16BrNO |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-benzo[f]quinolin-4-ium-4-yl-1-phenylethanone;bromide |
InChI |
InChI=1S/C21H16NO.BrH/c23-21(17-8-2-1-3-9-17)15-22-14-6-11-19-18-10-5-4-7-16(18)12-13-20(19)22;/h1-14H,15H2;1H/q+1;/p-1 |
InChI Key |
VETKTJCOICRLNS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C=CC4=CC=CC=C43.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.